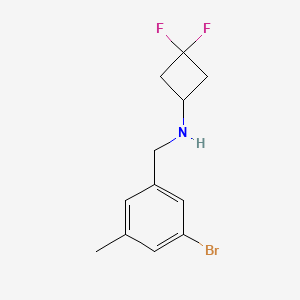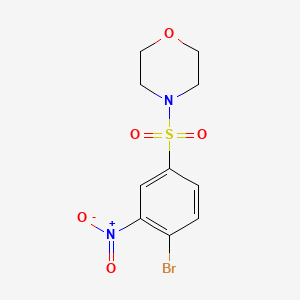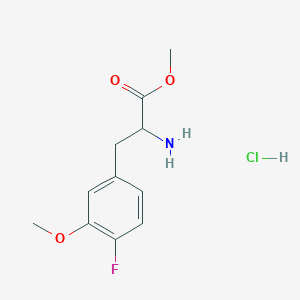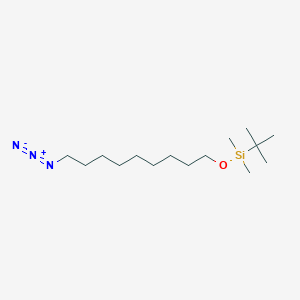
(9-Azidononyloxy)-tert-butyldimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Azidononyloxy)-tert-butyldimethylsilane is a chemical compound that features an azido group attached to a nonyl chain, which is further connected to a tert-butyldimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Azidononyloxy)-tert-butyldimethylsilane typically involves the reaction of 9-azidononanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(9-Azidononyloxy)-tert-butyldimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine.
Click Chemistry: The azido group can participate in Huisgen cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Click Chemistry: Copper(I) catalysts are often employed in the presence of an alkyne.
Major Products Formed
Substitution Reactions: Products include various substituted nonyl derivatives.
Reduction Reactions: The primary product is the corresponding amine.
Click Chemistry: The major product is a triazole derivative.
Scientific Research Applications
(9-Azidononyloxy)-tert-butyldimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of functionalized surfaces and materials.
Bioconjugation: Utilized in the modification of biomolecules through click chemistry.
Medicinal Chemistry: Investigated for potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of (9-Azidononyloxy)-tert-butyldimethylsilane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The tert-butyldimethylsilane moiety provides steric protection and stability to the molecule, enhancing its utility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- (9-Azidononyl)trimethylsilane
- (9-Azidononyl)triethylsilane
- (9-Azidononyl)triphenylsilane
Uniqueness
(9-Azidononyloxy)-tert-butyldimethylsilane is unique due to the presence of the tert-butyldimethylsilane group, which offers greater steric hindrance and stability compared to other similar compounds. This makes it particularly useful in applications where stability and reactivity need to be balanced.
Properties
IUPAC Name |
9-azidononoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N3OSi/c1-15(2,3)20(4,5)19-14-12-10-8-6-7-9-11-13-17-18-16/h6-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJADEZETDDLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
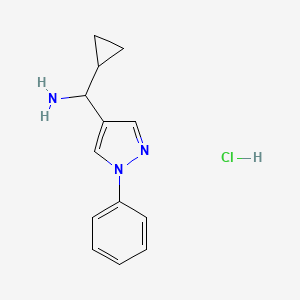
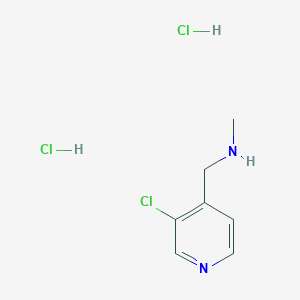
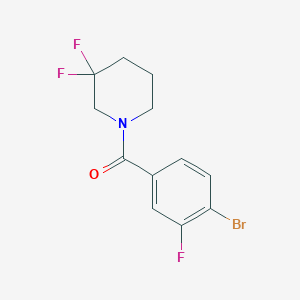
![(S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B8125499.png)
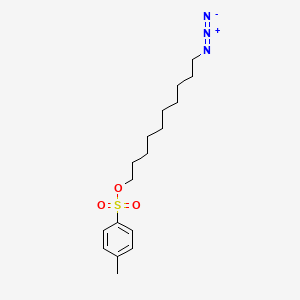
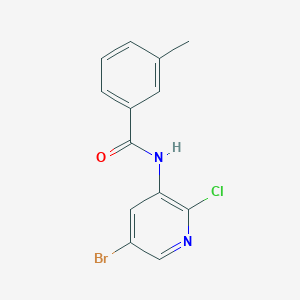
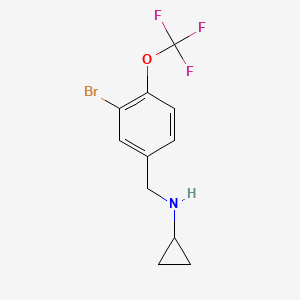

![2-(Boc-amino)-7-hydroxyspiro[3.5]nonane](/img/structure/B8125534.png)
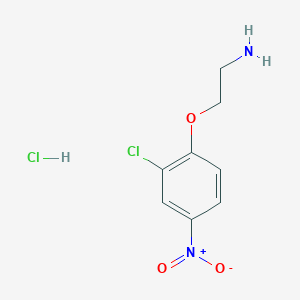
![{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8125547.png)
